Ceramide Kinase Inhibitor, K1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

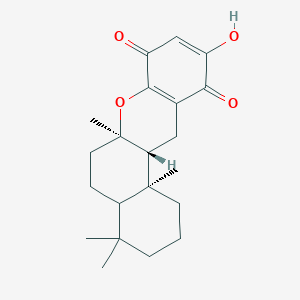

Ceramide Kinase Inhibitor, K1 is a cell-permeable tetracyclic quinone compound that acts as a specific, reversible, and non-competitive inhibitor of ceramide kinase activity. It has been shown to reduce cellular ceramide-1-phosphate synthesis and block ceramide kinase-mediated degranulation in various cell lines .

Méthodes De Préparation

Ceramide Kinase Inhibitor, K1 is synthesized through a series of chemical reactions involving organic solvents such as methanol, acetone, chloroform, and ethyl acetate. The compound is obtained as a pale orange powder and is soluble in most organic solvents but insoluble in water . The molecular formula of this compound is C21H28O4 .

Analyse Des Réactions Chimiques

Ceramide Kinase Inhibitor, K1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

Cancer Research Applications

K1 has been studied extensively for its potential in cancer therapy. The following table summarizes key findings from recent studies:

Case Study: Neuroblastoma

In a study focusing on neuroblastoma, the application of K1 demonstrated a sharp depletion of intracellular C1P levels, drastically reducing cell proliferation. This finding suggests that targeting the CERK/C1P pathway could represent a novel approach for anticancer therapies, particularly in vitamin D3-deficient patients who are at increased risk for neuroblastoma .

Wound Healing Applications

K1's role extends into regenerative medicine, particularly in enhancing wound healing processes. Research indicates that inhibition of ceramide kinase leads to improved wound healing outcomes:

- Mechanistic Insights : K1 was shown to suppress the inflammatory phase while promoting fibroblast migration and tissue remodeling . The inhibition of C1P production resulted in a favorable shift in eicosanoid profiles, enhancing the transition from inflammation to resolution during wound healing.

- Experimental Results : In murine models, post-wounding treatment with K1 significantly increased the closure rate of acute wounds and improved overall healing quality .

Reproductive Health Applications

Recent studies have also highlighted the role of K1 in reproductive biology:

Mécanisme D'action

Ceramide Kinase Inhibitor, K1 exerts its effects by specifically inhibiting ceramide kinase activity. It acts as a non-competitive inhibitor with an IC50 of approximately 5 µM. The compound reduces cellular ceramide-1-phosphate synthesis by 40% at concentrations of 20 µM or higher. It blocks ceramide kinase-mediated degranulation in both rat basophilic leukemia cell lines and murine bone marrow-derived mast cells .

Comparaison Avec Des Composés Similaires

Ceramide Kinase Inhibitor, K1 is unique in its specific inhibition of ceramide kinase activity. Similar compounds include:

Sphingosine-1-phosphate (SPP): A bioactive lipid involved in various cellular functions, including cell proliferation and survival.

Sphingosine kinase inhibitors: Other inhibitors that target sphingosine kinase activity but may have different mechanisms of action and specificity.

This compound stands out due to its specific, reversible, and non-competitive inhibition of ceramide kinase, making it a valuable tool in scientific research .

Activité Biologique

Ceramide kinase (CerK) is an enzyme that catalyzes the phosphorylation of ceramide to generate ceramide-1-phosphate (C1P), a bioactive lipid involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. The Ceramide Kinase Inhibitor K1 has emerged as a significant tool in studying the biological roles of C1P and CerK. This article examines the biological activity of K1, highlighting its mechanisms of action, effects on different cell types, and implications for therapeutic applications.

K1 functions as a non-competitive inhibitor of CerK, demonstrating a specific interaction that does not compete with ceramide for the active site. Research indicates that the presence of four intact six-membered rings in K1 is crucial for its inhibitory activity . By inhibiting CerK, K1 effectively reduces the levels of C1P, thereby influencing various downstream signaling pathways.

1. Impact on Cell Proliferation and Apoptosis

K1 has been shown to significantly affect cell viability and apoptosis in various cancer cell lines. For instance, studies utilizing breast cancer (MCF-7) and lung cancer (NCI-H358) cell lines demonstrated that treatment with K1 led to reduced DNA synthesis and colony formation, alongside increased apoptosis markers such as caspase-3 and caspase-9 cleavage .

2. Cell Cycle Regulation

The inhibitor also influences cell cycle dynamics. Cells treated with K1 exhibited a decrease in S phase population and an increase in M phase arrest, indicating a disruption in normal cell cycle progression. This effect was more pronounced when combined with other pro-apoptotic agents like staurosporine .

3. Inflammatory Response Modulation

K1's role extends to modulating inflammatory responses. By suppressing C1P production, K1 inhibits mast cell degranulation and other inflammatory processes . This suggests potential applications for K1 in treating inflammatory diseases.

Case Study 1: Cancer Cell Lines

In a controlled study, MCF-7 cells were treated with varying concentrations of K1. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers (Caspase-3 Cleavage) |

|---|---|---|

| 0 | 100 | Low |

| 5 | 75 | Moderate |

| 10 | 50 | High |

| 20 | 25 | Very High |

This data underscores K1's potential as an anti-cancer agent through its ability to induce apoptosis while inhibiting proliferation.

Case Study 2: Inflammatory Response

A study on RBL-2H3 mast cells revealed that treatment with K1 significantly suppressed degranulation triggered by antigen exposure:

| Treatment | Degranulation (%) |

|---|---|

| Control | 100 |

| K1 (5 µM) | 60 |

| K1 (10 µM) | 30 |

These findings illustrate K1's capacity to modulate cellular responses critical in allergic reactions and inflammation .

Research Findings

Recent literature has expanded on the implications of CerK inhibition in various contexts:

- Cancer Therapy : The inhibition of CerK by K1 has been linked to enhanced sensitivity of cancer cells to chemotherapy agents . This suggests that combining CerK inhibitors with traditional therapies may yield synergistic effects.

- Neuroprotection : In neuroblastoma models, inhibition of CerK resulted in decreased proliferation and increased apoptosis, suggesting a potential therapeutic avenue for targeting neuroblastoma through modulation of sphingolipid metabolism .

Propriétés

IUPAC Name |

(6aR,12aR,12bS)-10-hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-8,11-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19(2)7-5-8-20(3)15(19)6-9-21(4)16(20)10-12-17(24)13(22)11-14(23)18(12)25-21/h11,15-16,22H,5-10H2,1-4H3/t15?,16-,20+,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPISMQVWKUDLY-IUDNQCFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3(C2CC4=C(O3)C(=O)C=C(C4=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(C1CC[C@@]3([C@@H]2CC4=C(O3)C(=O)C=C(C4=O)O)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.